

# Physical and chemical properties of (16R)-Dihydrositsirikine.

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Compound of Interest		
Compound Name:	(16R)-Dihydrositsirikine	
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An In-depth Technical Guide to (16R)-Dihydrositsirikine

#### Introduction

(16R)-Dihydrositsirikine is a natural alkaloid compound that has been identified in Catharanthus roseus, a plant renowned for its rich content of bioactive terpenoid indole alkaloids.[1][2] As a member of this extensive family of natural products, (16R)-Dihydrositsirikine holds potential interest for researchers in medicinal chemistry, pharmacology, and drug discovery. This technical guide provides a summary of the available physical and chemical properties of (16R)-Dihydrositsirikine, alongside generalized experimental workflows relevant to its study. Due to the limited specific literature on this particular compound, some sections provide general methodologies common for natural product research.

### **Chemical and Physical Properties**

The fundamental physicochemical properties of **(16R)-Dihydrositsirikine** are summarized below. It is important to note that several of these values are computationally predicted and await experimental verification.



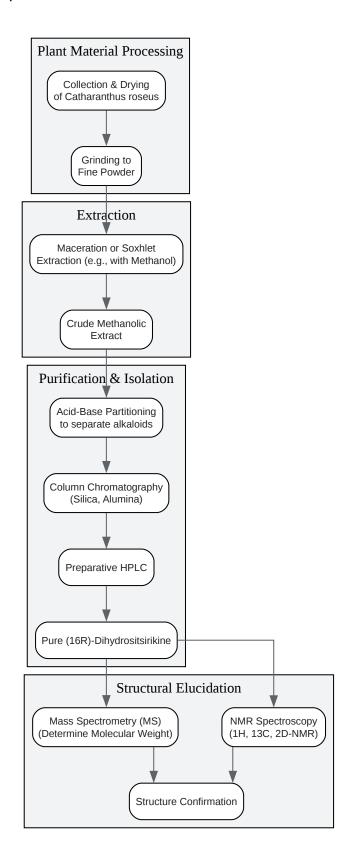
Property	Value	Source(s)
Molecular Formula	C21H28N2O3	[1][3]
Molecular Weight	356.47 g/mol	[3]
CAS Number	6519-26-2	[4]
IUPAC Name	methyl 2-(3-ethyl- 1,2,3,4,6,7,12,12b- octahydroindolo[2,3- a]quinolizin-2-yl)-3- hydroxypropanoate	[1]
Synonyms	18,19-Dihydro-16(R)-sitsirikine, Dihydrositsirikine	[1]
Appearance	Powder / Solid	[2]
Melting Point	Data not available	
Boiling Point	547.5 ± 45.0 °C (Predicted)	_
Solubility	Data not available. As an alkaloid, solubility is expected in organic solvents like methanol, ethanol, chloroform, and DMSO.	
рКа	14.30 ± 0.10 (Predicted)	_
LogP (XLogP3)	2.7 (Computed)	[1]
Canonical SMILES	CCC1CN2CCC3=C(C2CC1C( CO)C(=O)OC)NC4=CC=CC=C 34	[1]

## **Experimental Protocols & Characterization**

Specific experimental protocols for the isolation, synthesis, or analysis of **(16R)**-**Dihydrositsirikine** are not detailed in currently available literature. However, a generalized



workflow for the isolation and characterization of an alkaloid from a plant source like Catharanthus roseus is presented below.





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Generalized workflow for natural product isolation.

#### Methodologies

- Plant Material Processing: Plant parts (e.g., leaves, roots) of Catharanthus roseus are collected, dried to remove moisture, and ground into a fine powder to increase the surface area for efficient solvent extraction.
- Extraction: The powdered material undergoes extraction with an organic solvent, typically methanol or ethanol, to draw out a wide range of secondary metabolites, including alkaloids.
- Purification: The crude extract is subjected to a series of purification steps. An acid-base liquid-liquid partitioning is a classic method to selectively separate basic alkaloids from other neutral or acidic compounds. This is followed by chromatographic techniques, such as column chromatography over silica gel or alumina, and further refined using High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like (16R)-Dihydrositsirikine.
- Structural Elucidation: The definitive structure of the isolated compound is determined using spectroscopic methods. Mass spectrometry is used to ascertain the molecular weight and formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC) is employed to piece together the precise molecular structure and stereochemistry.

### **Spectroscopic Data**

Detailed experimental spectroscopic data for **(16R)-Dihydrositsirikine** is not available in the public domain. Structural characterization would rely on the following standard techniques.



Data Type	Details
Mass Spectrometry (MS)	Expected to show a molecular ion peak corresponding to the exact mass (356.2100 Da). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C <sub>21</sub> H <sub>28</sub> N <sub>2</sub> O <sub>3</sub> . Fragmentation patterns would provide clues about the core indole-quinolizidine structure.
<sup>1</sup> H NMR Spectroscopy	The proton NMR spectrum would be complex, showing characteristic signals for the aromatic protons of the indole ring, aliphatic protons of the quinolizidine skeleton, the ethyl group, the methoxy group of the ester, and protons adjacent to hydroxyl and nitrogen atoms.
The carbon NMR spectrum would show distinct signals corresponding to each category atom in the molecule, including signals for carbonyl carbon of the ester, aromatic category and various aliphatic carbons in the ring	

### **Biological Activity and Signaling Pathways**

As of the current literature survey, there is no specific information regarding the biological activity, pharmacological effects, or mechanism of action for **(16R)-Dihydrositsirikine**. Many alkaloids isolated from Catharanthus roseus exhibit potent biological activities, most notably anticancer properties, but the activity of this specific compound remains to be investigated. The study of such a compound would typically follow a standard drug discovery and development pipeline.





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Generalized drug discovery pipeline for a natural product.

This diagram illustrates the hypothetical progression of a natural product like **(16R)**-**Dihydrositsirikine** from initial discovery through preclinical and clinical development. The process begins with screening for biological activity in cellular models, moves to understanding its mechanism and testing in animal models, and, if promising, advances to human clinical trials to evaluate safety and efficacy.

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